molecular formula C7H13NS B13178735 1-Thia-4-azaspiro[4.4]nonane

1-Thia-4-azaspiro[4.4]nonane

Cat. No.: B13178735
M. Wt: 143.25 g/mol
InChI Key: YNGQTZNAFYTZNB-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[44]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.4]nonane can be synthesized through various methods. One common approach involves the reaction of thioglycolic acid with appropriate amines under catalytic conditions. For instance, the synthesis of spiro-thiazolidinone derivatives can be achieved in a one-step reaction with excellent yields (67–79%) using thioglycolic acid as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.4]nonane can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms:

    1-Thia-4-azaspiro[4.5]decane: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.

    1-Thia-4-azaspiro[5.5]undecane: Larger ring size, which may affect its stability and interactions with biological targets.

    1-Thia-4-azaspiro[3.4]octane: Smaller ring size, potentially leading to different steric and electronic properties.

The uniqueness of this compound lies in its specific ring size and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-thia-4-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2

InChI Key

YNGQTZNAFYTZNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NCCS2

Origin of Product

United States

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